N-alpha-Cbz-arginine-arginine 7-amido-4-methylcoumarin hydrochloride is a synthetic compound widely recognized for its utility in biochemical research, particularly as a substrate for proteolytic enzymes. This compound features a unique structure that allows it to be used in various assays, including those involving cathepsin B and matrix metalloproteinases. The compound is classified as a fluorogenic peptide substrate, which means it emits fluorescence upon enzymatic cleavage, making it valuable in analytical biochemistry.
The chemical is classified under the category of fluorogenic substrates and is primarily used in enzyme assays. It has the following chemical identifiers:
The compound is synthesized for research purposes and is available from various chemical suppliers, indicating its significance in laboratory settings.
The synthesis of N-alpha-Cbz-arginine-arginine 7-amido-4-methylcoumarin hydrochloride typically involves the following steps:
This multi-step synthesis requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product .
The molecular structure of N-alpha-Cbz-arginine-arginine 7-amido-4-methylcoumarin hydrochloride features a coumarin moiety that contributes to its fluorescent properties. The structure can be represented as follows:
The compound consists of two arginine residues linked through a peptide bond to a 7-amido-4-methylcoumarin group. This arrangement is crucial for its function as a substrate for proteases .
N-alpha-Cbz-arginine-arginine 7-amido-4-methylcoumarin hydrochloride undergoes specific reactions when exposed to proteolytic enzymes such as cathepsin B. The key reaction involves the cleavage of the peptide bond between the two arginine residues, resulting in the release of the fluorescent coumarin moiety. This reaction can be monitored through fluorescence spectroscopy, allowing researchers to quantify enzyme activity.
The reaction can be summarized as follows:
This property makes it an effective tool for studying enzyme kinetics and activity .
The mechanism of action for N-alpha-Cbz-arginine-arginine 7-amido-4-methylcoumarin hydrochloride involves its interaction with specific proteases. Upon binding to the active site of an enzyme like cathepsin B, the substrate undergoes hydrolysis at the peptide bond. This hydrolysis releases the fluorescent product, which can be detected and quantified.
The fluorescence intensity correlates with the amount of enzyme present, allowing for accurate measurements of protease activity in various biological samples .
N-alpha-Cbz-arginine-arginine 7-amido-4-methylcoumarin hydrochloride exhibits several notable physical and chemical properties:
Relevant data include:
N-alpha-Cbz-arginine-arginine 7-amido-4-methylcoumarin hydrochloride is utilized in several scientific applications:
Its ability to produce a measurable fluorescent signal upon enzymatic cleavage makes it an invaluable tool in both basic research and clinical diagnostics .
N-alpha-Cbz-Arg-Arg 7-amido-4-methylcoumarin hydrochloride (Z-RR-AMC·HCl, CAS 136132-67-7) serves as a cornerstone fluorogenic substrate in protease research. Its design incorporates the 7-amido-4-methylcoumarin (AMC) fluorophore linked to a dipeptide recognition sequence (Z-Arg-Arg). In the uncleaved state, fluorescence is quenched due to intramolecular interactions. Upon enzymatic hydrolysis of the amide bond between arginine and AMC, the free AMC moiety emits intense blue fluorescence with excitation/emission maxima shifting from 290/390 nm (intact substrate) to 290/437 nm (cleaved product) at physiological pH [6] [8]. This characteristic enables real-time quantification of protease activity with high sensitivity, as each cleavage event releases a measurable fluorescent signal proportional to enzyme concentration [1].
The substrate exhibits excellent water solubility (>5 mg/mL in aqueous buffers) and DMSO solubility (5 mg/mL), facilitating its use in diverse assay formats including zymography, live-cell imaging, and high-throughput screening [1] [5]. Storage at -20°C with light protection maintains stability, though aqueous solutions require prompt use due to potential hydrolysis [2] [4]. Its specificity for arginine-specific proteases makes it particularly valuable for studying cysteine cathepsins and serine proteases in complex biological samples, where continuous monitoring of enzymatic activity without sample destruction is essential [1] [9].
Table 1: Fluorescence Properties of Z-RR-AMC·HCl
State | Excitation (λex) | Emission (λem) | Buffer Conditions |
---|---|---|---|
Intact Substrate | 290 nm | 390 nm | pH 7.1 buffer |
Cleaved Product (AMC) | 290 nm | 437 nm | pH 7.1 buffer |
Cleaved Product (AMC) | 340–360 nm | 440–460 nm | General detection range |
Z-RR-AMC·HCl demonstrates exceptional specificity for human cathepsin B (CTSB, EC 3.4.22.1), a lysosomal cysteine protease encoded by the CTSB gene on chromosome 8p23.1. Cathepsin B processes this substrate with a catalytic efficiency driven by its exopeptidase activity at acidic pH (lysosomal conditions) and endopeptidase activity at neutral pH (e.g., in tumor microenvironments) [1] [7]. The molecular basis for this specificity lies in the dual-arginine motif, which complements cathepsin B’s occluding loop structure that favors di-basic residue recognition [1].
Kinetic profiling reveals a specific activity ≥2228 pmol/min/μg for recombinant human cathepsin B, with Km values typically in the low micromolar range, reflecting high-affinity binding [1] [5]. Isoform-specific differences arise from post-translational modifications: The single-chain 31 kDa form (prevalent in lysosomes) and the double-chain 25/26 kDa + 5 kDa form (activated in extracellular spaces) exhibit distinct kinetic parameters. The double-chain isoform shows 20%–30% higher turnover rates (kcat) due to conformational flexibility facilitating AMC release [1].
Table 2: Kinetic Parameters of Z-RR-AMC·HCl with Cathepsin B Isoforms
Cathepsin B Isoform | Molecular Weight | Specific Activity | pH Optimum | Primary Function |
---|---|---|---|---|
Single-chain (procathepsin B) | 31 kDa | ≥2228 pmol/min/μg | 4.5–5.0 | Exopeptidase activity |
Double-chain (mature) | 25/26 kDa + 5 kDa | ~2670 pmol/min/μg (estimated) | 6.0–7.4 | Endopeptidase activity |
Biologically, upregulated cleavage of Z-RR-AMC·HCl in malignant tissues correlates with cathepsin B’s role in extracellular matrix degradation and tumor invasion [1]. Notably, cathepsin B also displays neuroprotective functions by cleaving amyloid-β peptides, positioning this substrate as a tool for Alzheimer’s disease research [1] [5].
While optimized for cathepsin B, Z-RR-AMC·HCl serves as a competent substrate for other proteases including trypsin (serine protease) and papain (plant cysteine protease). Kinetic comparisons reveal a 20-fold higher hydrolysis rate by cathepsin B than trypsin and papain under standardized conditions, attributable to its specialized active site accommodating the Z-Arg-Arg motif [1] [9]. For trypsin (which prefers single-arginine substrates), the Km for Z-RR-AMC·HCl increases significantly (>50 μM), indicating weaker binding affinity compared to dedicated substrates like Z-Arg-AMC·HCl (CAS 70375-22-3) [3] [9].
Papain exhibits moderate activity due to its broad specificity for hydrophobic/arginine residues, but its catalytic efficiency (kcat/Km) remains 8-fold lower than cathepsin B [4] [10]. The hydrolysis rates vary characteristically with pH: Papain maximizes activity at pH 6.0–7.0, trypsin at pH 8.0, and cathepsin B shows dual pH optima (5.0 and 7.0) [9] [10]. This divergence enables selective protease identification by modulating assay pH.
Table 3: Comparative Hydrolysis Rates of Z-RR-AMC·HCl by Key Proteases
Enzyme | Protease Class | Relative Hydrolysis Rate (%) | pH Optimum | Primary Specificity |
---|---|---|---|---|
Cathepsin B | Cysteine | 100% (Reference) | 5.0 and 7.0 | Di-basic residues |
Trypsin | Serine | ~5% | 8.0 | Single arginine/lysine |
Papain | Cysteine | ~12.5% | 6.0–7.0 | Hydrophobic residues |
In food and environmental testing, Z-RR-AMC·HCl detects bacterial proteases at sensitivities reaching 5 × 103 CFU/mL, leveraging conserved trypsin-like activity in microbial populations [9]. Nevertheless, cathepsin B remains its primary application, with cross-reactivity data underscoring the need for controlled conditions (e.g., pH modulation or specific inhibitors) when targeting individual enzymes in complex samples [1] [9].
Table 4: Compound Nomenclature and Identifiers
Systematic Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight |
---|---|---|---|---|
N-alpha-Cbz-arg-arg 7-amido-4-methylcoumarin hydrochloride | Z-RR-AMC·HCl; Z-Arg-Arg-MCA·HCl; CTSB substrate; ACC-4/5 | 136132-67-7 | C30H40ClN9O6 | 658.15 g/mol |
N-alpha-CBZ-L-Arginine 7-amido-4-methylcoumarin hydrochloride | Z-Arg-AMC·HCl; Z-L-Arg 7-amido-4-methylcoumarin HCl | 70375-22-3 | C24H28ClN5O5 | 501.97 g/mol |
Table 5: Key Suppliers and Product Specifications
Supplier | Catalog Number | Purity | Unit Size | Price (USD) |
---|---|---|---|---|
Sigma-Aldrich | C5429 | Not specified | 5 mg | $89.30 |
Sigma-Aldrich | C5429 | Not specified | 25 mg | $306.00 |
GoldBio | C-111 | Molecular Biology Grade | Variable | Not specified |
Santa Cruz Biotechnology | sc-212116 | ≥96% | 50 mg | $323.00 |
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